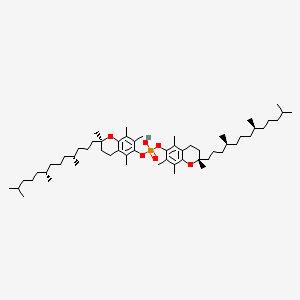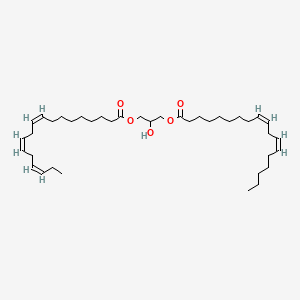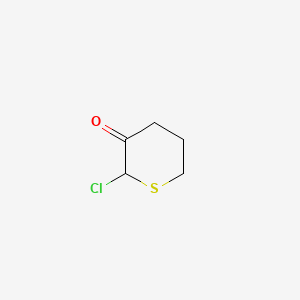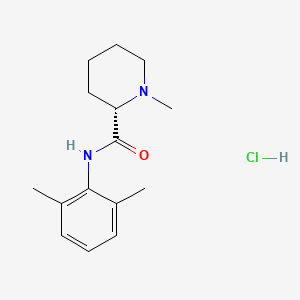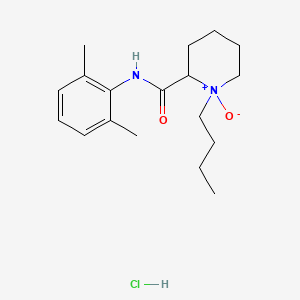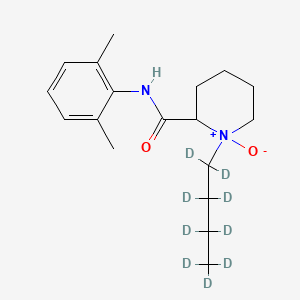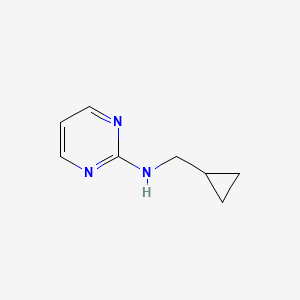
Detomidine-13C,15N2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Detomidine-13C,15N2 Hydrochloride is a labeled analogue of detomidine, an imidazole derivative and α2-adrenergic agonist. It is primarily used in research settings, particularly in proteomics and metabolic studies. The compound is characterized by its molecular formula C11(13C)H14(15N)2•HCl and a molecular weight of 225.69 .
Vorbereitungsmethoden
The preparation of Detomidine-13C,15N2 Hydrochloride involves several synthetic routes. One method includes the addition reaction of (2,3-dimethylphenyl) magnesium bromide with formaldehyde of 1H imidazoles, followed by a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid . This method is noted for its ease of operation, high yield, and low cost.
Analyse Chemischer Reaktionen
Detomidine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents like isopropanol to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Detomidine-13C,15N2 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics, imaging, and newborn screening.
Wirkmechanismus
Detomidine-13C,15N2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. By binding to presynaptic α2-adrenoceptors, it inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. This mechanism is primarily utilized in veterinary medicine for its sedative and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Detomidine-13C,15N2 Hydrochloride can be compared to other α2-adrenergic agonists such as xylazine and medetomidine. While all three compounds share similar sedative and analgesic properties, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in metabolic and proteomic research .
Similar Compounds
- Xylazine
- Medetomidine
- Dexmedetomidine
Eigenschaften
CAS-Nummer |
1391052-98-4 |
|---|---|
Molekularformel |
C12H15ClN2 |
Molekulargewicht |
225.695 |
IUPAC-Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |
InChI-Schlüssel |
OIWRDXKNDCJZSM-BGIYLATFSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |
Synonyme |
5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride; 4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride; Domosedan-13C,15N2 ; Dormosedan-13C,15N2 ; MPV 253AII-13C,15N2 ; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


